molecular formula C22H22O12 B12295504 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster

7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster

Cat. No.: B12295504
M. Wt: 478.4 g/mol
InChI Key: GREJSCHGTQAQIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster typically involves multiple steps. One common method starts with the acetylation of 7-hydroxycoumarin to protect the hydroxyl groups. This is followed by the glucuronidation of the acetylated coumarin using glucuronic acid derivatives under acidic conditions . The final step involves the esterification of the glucuronide with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster is unique due to its combination of acetyl, glucuronide, and ester groups, which enhance its solubility, stability, and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3

InChI Key

GREJSCHGTQAQIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C

Origin of Product

United States

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